molecular formula C15H13F3N2O4S B2563310 3-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903308-57-5

3-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2563310
CAS No.: 1903308-57-5
M. Wt: 374.33
InChI Key: CFVRWYWAGYYOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C15H13F3N2O4S and its molecular weight is 374.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Imaging Applications

One significant area of research has been the synthesis and evaluation of azetidine derivatives for imaging, particularly in the context of positron emission tomography (PET). For example, the synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, have been studied. This compound shows promising properties for PET imaging of central nicotinic acetylcholine receptors, offering insights into their potential utility in neurological research and diagnostics (Doll et al., 1999).

Biological Evaluation and Antioxidant Activity

Another research direction involves the design, synthesis, and biological evaluation of novel compounds for their antioxidant properties. Studies have identified specific derivatives as significant antioxidants, demonstrating higher activity than ascorbic acid in pharmacological assays. These findings highlight the potential of such compounds in medicinal chemistry and their role in inhibiting reactive oxygen species (ROS) (Aziz et al., 2021).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues have been explored, with certain compounds showing promising results against bacterial, fungal strains, and Mycobacterium tuberculosis. This research offers a foundation for the development of new antibacterial and antitubercular agents, emphasizing the importance of structural modifications to enhance biological activity (Chandrashekaraiah et al., 2014).

Material Science Applications

In material science, the synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties have been investigated. These materials exhibit low dielectric constants, high thermal stability, and are soluble in common organic solvents, making them suitable for electronic applications. The research demonstrates the utility of incorporating specific functional groups into polymers to achieve desirable physical and chemical properties (Liu et al., 2013).

Antidepressant and Nootropic Agents

Furthermore, the synthesis and pharmacological evaluation of Schiff’s bases and azetidinones as potential antidepressant and nootropic agents have been conducted. Compounds with specific substitutions on the aryl ring exhibited significant activity, highlighting the potential of the azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic applications (Thomas et al., 2016).

Properties

IUPAC Name

3-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4S/c16-15(17,18)24-13-5-1-2-6-14(13)25(21,22)20-9-12(10-20)23-11-4-3-7-19-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVRWYWAGYYOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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